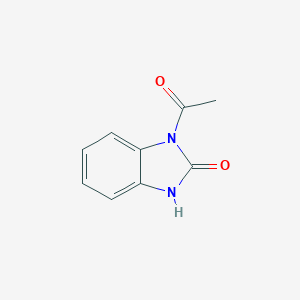

1-acetyl-1H-benzimidazol-2-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZCOSIWFZPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Acetyl 1h Benzimidazol 2 Ol and Its Structural Analogs

Strategic Approaches to 1H-Benzimidazol-2-ol Core Synthesis

The formation of the foundational 1H-benzimidazol-2-ol (also known as benzimidazolone) structure is a critical first step. This is typically achieved through the cyclization of an appropriate ortho-disubstituted benzene (B151609) ring.

Cyclization Reactions from ortho-Phenylenediamine Derivatives

The most direct and widely utilized method for synthesizing the benzimidazol-2-ol core involves the condensation and cyclization of ortho-phenylenediamine with a suitable one-carbon (C1) carbonyl synthon. nih.gov Urea (B33335) is a common, safe, and efficient reagent for this transformation. The reaction proceeds by heating ortho-phenylenediamine with urea, which serves as the carbonyl source, leading to the formation of the five-membered heterocyclic ring with the release of ammonia. google.comsemanticscholar.org

Key parameters for this reaction include the solvent, temperature, and the presence of catalysts. For instance, reacting urea and o-phenylenediamine (B120857) in an organic solvent at temperatures between 100-200°C can produce benzimidazolone in high yield and purity. google.com Another approach involves carrying out the reaction in hydrochloric acid at 130°C, which also affords a high yield of the product. semanticscholar.org

Table 1: Comparison of Cyclization Methods from o-Phenylenediamine

| Carbonyl Source | Catalyst/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|

| Urea | Organic Solvent / Phase Transfer Catalyst | 100-200°C | Up to 98.5% | google.com |

| Urea | Hydrochloric Acid | 130°C | 95% | semanticscholar.org |

| Carbon Dioxide (CO₂) | Not specified | Not specified | Not specified | acs.org |

Alternative Routes via Benzimidazolone Precursors

Beyond the direct cyclization of ortho-phenylenediamine, the benzimidazol-2-ol core can be assembled from precursors that already contain a portion of the final ring system. A prominent strategy involves the intramolecular cyclization of functionalized phenylureas. acs.org For example, N-arylations of ureas can form benzimidazol-2-ones in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO, often at near-ambient temperatures with high tolerance for various functional groups. organic-chemistry.org

Another advanced method utilizes palladium catalysis to couple monosubstituted ureas with 1,2-dihaloaromatic compounds. acs.org This process involves a cascade of two distinct and highly chemoselective C-N bond-forming reactions, allowing for the predictable and regioselective construction of the benzimidazolone ring. acs.org This approach is particularly valuable for creating complex or differentially substituted benzimidazolone analogs from readily available starting materials.

Selective N-Acylation Protocols for 1-Position Acetylation

Once the 1H-benzimidazol-2-ol core is synthesized, the introduction of the acetyl group at the N-1 position is required to form the target compound. This step must be performed selectively to avoid acylation at other potential sites.

Direct Acetylation Techniques

Direct acetylation is the most straightforward method for N-acylation. This typically involves reacting 1H-benzimidazol-2-ol with a suitable acetylating agent. Common reagents for this purpose include acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to deprotonate the benzimidazole (B57391) nitrogen, enhancing its nucleophilicity and facilitating the attack on the acetylating agent.

The specific conditions, such as the choice of solvent and base, can be crucial for achieving high selectivity and yield. For related benzimidazole systems, the protection of other reactive groups may be necessary before N-arylation or acylation to ensure the desired regioselectivity. nih.gov For instance, the selective protection of an amino group on the benzimidazole ring can be achieved using acetic anhydride before proceeding with further modifications. nih.gov

Reacylation Strategies

Reacylation offers an alternative pathway for introducing an acetyl group. This strategy involves the replacement of a pre-existing group on the nitrogen atom with an acetyl group. An example of this approach has been demonstrated in the synthesis of N-(1H-benzimidazol-2-yl) acetamide (B32628) and its homologues. researchgate.net In this method, methylbenzimidazol-2-ylcarbamate (carbendazim) is treated with various carboxylic acids, including acetic acid, to replace the methoxycarbonyl group with the corresponding acyl group. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient and atom-economical approach to constructing complex molecular scaffolds. nih.govrsc.org While a direct MCR for 1-acetyl-1H-benzimidazol-2-ol is not commonly cited, MCRs are extensively used to generate diverse benzimidazole libraries, which could include precursors or structural analogs.

One notable example is the copper-catalyzed three-component reaction involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.govrsc.org This reaction proceeds through a ketenimine intermediate and allows for the synthesis of 1,2-substituted benzimidazoles. By carefully selecting the starting N-substituted o-phenylenediamine, it is possible to build a complex benzimidazole core in a single step.

Another MCR approach is the modified Gewald reaction, which can be used to synthesize 2-aminothiophene-linked benzimidazoles. This involves the one-pot reaction of 2-cyanomethyl benzimidazoles, aldehydes, and elemental sulfur. researchgate.net These strategies highlight the power of MCRs to rapidly assemble complex heterocyclic systems from simple starting materials.

Green Chemistry and Sustainable Synthetic Pathways

Green chemistry principles have become a cornerstone in the synthesis of heterocyclic compounds like benzimidazoles. nih.gov The focus is on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Microwave-assisted synthesis and catalyst-free/solvent-free reactions are prominent examples of these sustainable strategies. nih.govjocpr.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com This technology facilitates rapid and uniform heating of reactants, which often leads to dramatically reduced reaction times, increased product yields, and higher purity. jocpr.comnih.gov

In the context of benzimidazole synthesis, microwave irradiation has been successfully employed to accelerate the condensation reactions that form the core heterocyclic ring. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes under microwave irradiation. nih.gov This method, particularly when combined with a catalyst like Erbium(III) triflate (Er(OTf)₃) under solvent-free conditions, can reduce reaction times from hours to mere minutes (5-10 minutes) and achieve yields ranging from 86% to 99%. nih.gov

The benefits of microwave assistance are clearly demonstrated when compared to traditional heating methods. A study on the synthesis of new benzimidazole-thiazolidinedione derivatives highlighted that microwave-assisted methods led to a significant reduction in reaction times and an improvement in the yields for all synthesized derivatives. nih.gov This efficiency is a key aspect of green chemistry, as it saves both time and energy. jocpr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Analogs

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Er(OTf)₃ | 60 min | 61.4% | nih.gov |

| Microwave Irradiation | Er(OTf)₃ (1% mol), 60°C | 5 min | 99.9% | nih.gov |

| Conventional Heating | PPA | 24-48 h | 40-80% | dergipark.org.tr |

| Microwave Irradiation | PPA | 5-15 min | 90-95% | dergipark.org.tr |

This table illustrates the general improvements in reaction time and yield when switching from conventional heating to microwave irradiation for benzimidazole synthesis, based on reported findings.

Eliminating catalysts and solvents from chemical reactions represents a significant step towards ideal green synthesis. These approaches minimize chemical waste and simplify product purification, aligning with the principles of atom economy. umich.edu

Solvent-free, or "neat," reactions are particularly attractive. An efficient one-pot, solvent-free synthesis of benzimidazole derivatives involves the simple grinding of an o-phenylenediamine with an organic acid or aldehyde in a mortar and pestle, followed by heating. umich.edu In a typical procedure, the mixture is heated to around 140°C for 1-2 hours, resulting in good yields of the desired benzimidazole product after a simple work-up with water. umich.eduresearchgate.net This method is operationally simple and avoids the use of volatile and often toxic organic solvents. umich.edu

Catalyst-free systems have also been developed, often utilizing environmentally benign reaction media. For example, the synthesis of benzimidazoles and benzodiazepines has been successfully carried out in glycerol, which serves as a recyclable, green solvent. semanticscholar.org Polyethylene glycol (PEG) has also been used as a medium for the catalyst-free synthesis of 2-substituted benzimidazoles under solvent-less conditions, providing high yields. researchgate.net These methods demonstrate that the intrinsic reactivity of the starting materials can be harnessed under the right conditions without the need for catalytic promoters.

Table 2: Examples of Solvent-Free and Catalyst-Free Benzimidazole Synthesis

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free | o-phenylenediamine, Acetic Acid | Grinding, then 140°C for 1-2h | Good | umich.edu |

| Catalyst-Free | o-phenylenediamine, Aldehydes | PEG-mediated, solvent-less | High | researchgate.net |

| Catalyst-Free | o-phenylenediamine, Ketones | Glycerol as solvent | - | semanticscholar.org |

This table summarizes various green chemistry approaches to synthesizing the benzimidazole core structure without the use of traditional solvents or catalysts.

Total Synthesis and Fragment-Based Construction of Complex Analogs

The benzimidazole scaffold serves as a fundamental building block for the creation of more complex and functionally diverse molecules. Advanced synthetic strategies, including multi-step total synthesis and modern fragment-based approaches, are employed to construct these intricate analogs.

The total synthesis of complex benzimidazole-containing molecules often involves the initial formation of a functionalized benzimidazole core, such as 2-acetylbenzimidazole (B97921), which then acts as a versatile synthon. biointerfaceresearch.comresearchgate.net This precursor can undergo a variety of chemical transformations at its reactive sites, including the carbonyl group and the N-H group of the imidazole (B134444) ring. biointerfaceresearch.comresearchgate.net For example, 2-acetylbenzimidazole can be condensed with various aldehydes to form benzimidazole chalcones. biointerfaceresearch.com These intermediates can then be used to build a wide array of other heterocyclic systems, such as pyrazolines, thiazoles, and diazepines, effectively creating complex, multi-ring structural analogs. biointerfaceresearch.comresearchgate.net

Fragment-based drug discovery (FBDD) offers a rational and efficient methodology for constructing complex molecules. nih.govsemanticscholar.org This approach begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target. semanticscholar.orgyoutube.com These initial fragment hits then serve as starting points for the rational design of more potent and larger molecules through strategies like fragment growing, linking, or merging. youtube.com

In this context, the benzimidazole-2-ol core can be viewed as a privileged fragment. Its structure, possessing both a hydrophobic unit and hydrogen-bonding domains, makes it an ideal starting point. researchgate.net Medicinal chemists can apply FBDD principles by:

Fragment Growing: Starting with the core benzimidazole scaffold, chemical groups are added incrementally to explore interactions with adjacent binding pockets on a target. This is analogous to the synthetic strategies where derivatives are built off the core ring. biointerfaceresearch.com

Fragment Linking: Two different fragments that bind to nearby sites can be connected with a chemical linker. A complex analog could be constructed by linking a benzimidazole fragment to another pharmacophore. youtube.com

Fragment Merging: Two overlapping fragments can be combined into a single, novel molecule that incorporates the key features of both. This could involve merging the benzimidazole core with another heterocyclic system to create a new, more complex scaffold. youtube.com

This fragment-based construction allows for a more efficient exploration of chemical space and the development of highly optimized and complex analogs built upon the foundational this compound structure. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Studies of 1 Acetyl 1h Benzimidazol 2 Ol Derivatives

Transformations Involving the N-Acetyl Moiety

The N-acetyl group, an amide functionality integrated into the heterocyclic ring, is a primary site for reactions that can modify or remove this substituent.

The removal of the acetyl group from the N1-position is a fundamental transformation, reverting the molecule to the corresponding benzimidazol-2-ol scaffold. This deacylation is typically achieved through hydrolysis under either acidic or basic conditions.

The mechanism of hydrolysis for N-acylimidazoles can be complex. Studies on related N-acylimidazole systems suggest that these reactions can proceed in a concerted manner without the formation of a stable tetrahedral intermediate, particularly when steric hindrance is significant in either the acyl or imidazole (B134444) group. nih.gov The rate of hydrolysis is influenced by pH, with both hydroxide-ion-catalyzed and pH-independent (water-mediated) pathways being significant. nih.gov For 1-acetyl-1H-benzimidazol-2-ol, the reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the acetyl carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond and the release of acetic acid or acetate, respectively. Enzymatic methods, for instance using acylases, can also be employed for the deacetylation of N-acetylated compounds, offering a milder and more selective alternative to chemical hydrolysis. nih.gov

Table 1: Typical Conditions for Deacylation of N-Acetyl Benzimidazoles This table is generated based on general principles of N-acylimidazole hydrolysis.

| Reagent | Solvent | Condition | Mechanism |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | Water / Alcohol | Heating | Acid-catalyzed hydrolysis |

| Dilute NaOH or KOH | Water / Alcohol | Room Temp. or Heating | Base-mediated hydrolysis |

The N-acetyl moiety in this compound is generally not reactive in typical condensation and cycloaddition reactions. As an amide, the acetyl group lacks the requisite acidity in its methyl protons for aldol-type condensations under standard conditions. This stands in stark contrast to isomers like 2-acetylbenzimidazole (B97921), where the acetyl group is attached to the C2 position. In 2-acetylbenzimidazole, the carbonyl group and its adjacent methyl protons are highly reactive sites for forming chalcones, pyrazolines, isoxazoles, and other heterocyclic systems through condensation and subsequent cyclization. biointerfaceresearch.com

While the N-acetyl group itself is inert, the benzimidazole (B57391) ring system can participate in cycloaddition reactions. For example, benzimidazolium ylides are known to undergo 1,3-dipolar cycloaddition reactions. researchgate.net However, the presence of the electron-withdrawing N-acetyl group would deactivate the imidazole ring, making it a less effective participant in such reactions compared to its N-unsubstituted or N-alkylated counterparts. Any cycloaddition would likely involve the dienophilic or dipolarophilic character of the aromatic system rather than the acetyl group itself.

Reactions of the C2-Hydroxyl Group

The functionality at the C2 position is central to the molecule's character and reactivity, primarily governed by a crucial tautomeric equilibrium.

The this compound structure exists in a tautomeric equilibrium with its amide isomer, 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one. This is a classic example of imidol-amide (a type of keto-enol) tautomerism. core.ac.uklibretexts.org

In the vast majority of cases, the equilibrium strongly favors the amide (keto) tautomer, 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one. This preference is driven by several factors:

Bond Energies: The carbon-oxygen double bond (C=O) in the amide form is significantly more stable than the carbon-nitrogen double bond (C=N) in the imidol form.

Aromaticity: While the imidol form has a fully aromatic imidazole ring, the amide form maintains the aromaticity of the fused benzene (B151609) ring, which provides substantial resonance stabilization.

The position of this equilibrium can be influenced by the solvent, but the amide form remains the predominant species under most conditions. Consequently, the reactivity of the C2-position is best understood as originating from the more stable 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one tautomer.

Table 2: Comparison of Tautomeric Forms

| Feature | This compound (Imidol Form) | 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one (Amide Form) |

|---|---|---|

| Functional Group | Imidol (-N=C-OH) | Amide (-N-C=O) |

| Stability | Less stable | More stable |

| Key Bonds | C=N, C-O | C-N, C=O |

| Reactivity Site | Nucleophilic Nitrogen, Acidic Hydroxyl | Nucleophilic Oxygen, Acidic N-H (if not acetylated) |

Most reactions targeting the C2-oxygen occur from the more abundant and nucleophilic amide tautomer. The oxygen atom of the carbonyl group can act as a nucleophile in reactions such as O-alkylation and O-acylation.

O-Alkylation: Treatment of the corresponding benzimidazol-2-one (B1210169) with an alkylating agent (e.g., alkyl halides or sulfates) in the presence of a base leads to the formation of 2-alkoxy-1-acetyl-benzimidazole derivatives. The reaction proceeds via the deprotonation of the N-H proton (in the non-acetylated parent compound) or direct attack by the carbonyl oxygen, followed by alkylation. nih.gov

O-Acylation: Similarly, reaction with acylating agents like acyl chlorides or anhydrides can yield 2-acyloxy derivatives.

Conversion to 2-Chloro Derivatives: A common transformation for lactam/amide systems is the conversion of the C=O group to a chloro-substituent. Reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) can be used to convert 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one into 1-acetyl-2-chlorobenzimidazole. This product is a valuable intermediate, as the chlorine atom at the C2 position is a good leaving group for subsequent nucleophilic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole Ring System

The benzene ring portion of the benzimidazole core is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being heavily influenced by the substituents on the heterocyclic ring.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction (e.g., nitration, halogenation, sulfonation), the incoming electrophile attacks the electron-rich benzene ring. masterorganicchemistry.comlumenlearning.com The directing effect on the benzimidazole system is a combination of:

The Fused Imidazole Ring: This system as a whole tends to direct incoming electrophiles to the 4- and 7-positions, which are ortho to the heterocyclic nitrogen atoms.

The N-Acetyl Group: This is a strong electron-withdrawing group, which deactivates the entire benzimidazole system towards electrophilic attack, making reactions more difficult. wikipedia.org Its deactivating effect is felt throughout the aromatic system.

The C2-Oxygen Functionality: Whether in the -OH (enol) or =O (keto) form, the oxygen atom is electron-donating through resonance, acting as an activating group.

Nucleophilic Aromatic Substitution (SNAr): This reaction requires a leaving group (such as a halogen) on the benzene ring and is strongly promoted by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org The 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one moiety acts as an effective electron-withdrawing group. Therefore, if a leaving group is present at the C4, C6, or C7 position, the molecule would be activated for SNAr. The reaction proceeds via a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing character of the heterocyclic core. libretexts.org Intramolecular SNAr reactions on benzimidazole derivatives have been shown to proceed efficiently under mild conditions, underscoring the activating nature of the benzimidazole ring in this context. nih.gov

Table 3: Summary of Aromatic Substitution Reactivity

| Reaction Type | Key Factors for this compound | Expected Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | - Deactivating N-acetyl group- Activating C2-oxygen- Directing effect of fused ring | Reaction is disfavored. If forced, substitution likely at C4/C7 positions. |

| Nucleophilic Aromatic Substitution | - Electron-withdrawing nature of the heterocyclic system- Requires a leaving group on the benzene ring | Reaction is favored. The ring activates positions ortho/para to the point of fusion for substitution. |

Reaction Mechanism Investigation Using Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for derivatives of this compound provides crucial insights into their chemical behavior. Kinetic and spectroscopic methodologies are pivotal in these investigations, allowing for the detailed study of reaction rates, the identification of intermediates, and the determination of the factors influencing reactivity. While specific studies on this compound are limited, research on analogous compounds, such as N-acetylbenzimidazole, offers a strong framework for understanding its reactivity, particularly in hydrolysis reactions.

The hydrolysis of N-acetylbenzimidazole has been investigated across a range of pH values, revealing a distinct pH-rate profile. cdnsciencepub.com Spectrophotometric analysis is a key technique in these studies, allowing for the continuous monitoring of the reaction by observing changes in the ultraviolet (UV) absorbance of the reactants and products over time. For instance, the hydrolysis of N-acetylbenzimidazole can be followed at a wavelength of 290 nm. cdnsciencepub.com

v = kH+[H⁺] + k₀ + kOH-[OH⁻]

where kH+, k₀, and kOH- represent the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. A similar multi-term rate law is expected to apply to N-acetylbenzimidazole.

At low pH, the reaction is facilitated by the protonation of the imidazole ring, which increases the electrophilicity of the acetyl group and makes it more susceptible to nucleophilic attack by water. cdnsciencepub.com In neutral to alkaline conditions, the direct nucleophilic attack of hydroxide ions on the acetyl group becomes the predominant pathway.

Kinetic data for the hydrolysis of N-acetylbenzimidazole in a 29.4% ethanol/water solvent system at 25°C highlights the influence of pH on the observed rate constant (kobs). The use of buffers in such studies is common to maintain a constant pH, and the final rate constant is typically determined by extrapolating to zero buffer concentration to eliminate the effects of buffer catalysis. cdnsciencepub.com

Table 1: pH-Rate Profile for the Hydrolysis of N-acetylbenzimidazole at 25°C

| pH | kobs (min⁻¹) |

|---|---|

| 1.0 | 0.18 |

| 2.0 | 0.02 |

| 3.0 | 0.002 |

| 4.0 | 0.001 |

| 5.0 | 0.001 |

| 6.0 | 0.002 |

| 7.0 | 0.008 |

| 8.0 | 0.08 |

| 9.0 | 0.8 |

Data is illustrative and based on the described pH-rate profile for N-acetylbenzimidazole. cdnsciencepub.com

Further mechanistic insights can be gained by studying the effect of substituents on the benzimidazole ring. For instance, steric effects can play a significant role in the hydrolysis rates of N-acylimidazoles. While electronically similar, the fusion of the benzene ring in N-acetylbenzimidazole compared to N-acetylimidazole can influence the accessibility of the acetyl group to nucleophiles. Studies on related N-acylimidazoles with bulky substituents have shown that steric hindrance can surprisingly lead to an acceleration of the hydrolysis rate, suggesting that the breaking of the C-N bond is a critical step in the reaction mechanism. nih.gov This indicates that the hydrolysis may proceed through a concerted mechanism rather than forming a stable tetrahedral intermediate. nih.gov

Based on a comprehensive search for "this compound" and its tautomeric equivalent, "1-acetyl-1,3-dihydro-2H-benzimidazol-2-one," detailed experimental data for its comprehensive spectroscopic and structural characterization is not available in the public domain search results.

The search results yielded information on related but structurally distinct compounds, including:

1,3-dihydro-2H-benzimidazol-2-one : The parent compound without the acetyl group.

1,3-diacetyl-1,3-dihydro-2H-benzimidazol-2-one : A di-acetylated derivative.

Other N-substituted benzimidazolones : Compounds with alkyl, aryl, or other functional groups on the nitrogen atoms.

2-acetylbenzimidazole : An isomer where the acetyl group is attached to the carbon at the 2-position of the benzimidazole ring.

Without specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), Mass Spectrometry (MS), or X-ray Crystallography for the precise compound "this compound," it is not possible to generate the detailed, scientifically accurate article as requested under the specified outline. The strict requirement to focus solely on this compound and not introduce information from other derivatives cannot be met with the currently available information.

Comprehensive Spectroscopic and Structural Characterization of 1 Acetyl 1h Benzimidazol 2 Ol

Chiroptical Spectroscopy for Stereochemical Assignment

The definitive determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. While X-ray crystallography is considered a benchmark method, it requires the formation of high-quality single crystals, which is not always feasible. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have emerged as powerful, non-destructive alternatives for assigning the absolute stereochemistry of chiral compounds directly in the solution phase. americanlaboratory.combiotools.us These techniques are particularly valuable for molecules that are difficult to crystallize. americanlaboratory.com

The fundamental principle of these methods involves comparing an experimentally measured spectrum with a theoretically calculated spectrum for a specific enantiomer. americanlaboratory.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. schrodinger.com Although no specific chiroptical data for 1-acetyl-1H-benzimidazol-2-ol is available in the current literature, this section will detail the established methodologies and their applicability to chiral derivatives of the benzimidazole (B57391) class.

Methodology: A Combined Experimental and Computational Approach

The process of stereochemical assignment using chiroptical spectroscopy follows a well-established workflow:

Experimental Measurement: The first step involves measuring the ECD or VCD spectrum of the chiral compound. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. spectroscopyeurope.com VCD, on the other hand, measures a similar differential absorption in the infrared region, corresponding to vibrational transitions within the molecule. spectroscopyeurope.com VCD spectra are often richer in spectral features, providing numerous data points for comparison. spectroscopyeurope.com

Computational Modeling: A 3D model of one enantiomer of the chiral molecule (e.g., the (R)-enantiomer) is generated. A conformational search is performed to identify all possible low-energy conformers of the molecule.

Spectrum Calculation: Using quantum chemical methods, such as Density Functional Theory (DFT), the ECD or VCD spectrum is calculated for each significant conformer. americanlaboratory.com These individual spectra are then Boltzmann-averaged based on their relative energies to produce a final theoretical spectrum for that enantiomer. schrodinger.com

Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major spectral bands in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the configuration is assigned as S. americanlaboratory.com

Application to Chiral Benzimidazole Derivatives

While data for this compound is not present, studies on other chiral benzimidazole derivatives demonstrate the utility of these techniques. For instance, the circular dichroism of benzimidazole C-nucleoside analogs has been successfully correlated with the stereochemistry of the chiral carbon atom adjacent to the benzimidazole core, enabling the assignment of anomeric configuration. nih.gov

For a hypothetical chiral derivative of this compound, the same principles would apply. The chromophoric benzimidazole system would give rise to characteristic signals in the ECD spectrum, while the entire molecular framework would contribute to a unique fingerprint in the VCD spectrum.

Illustrative Data for Stereochemical Assignment

To illustrate the type of data generated in such an analysis, the following tables present hypothetical but representative data for a chiral benzimidazole derivative. This data simulates the comparison between experimental and calculated VCD and ECD spectra for an (R)-enantiomer.

Table 1: Representative VCD Data for a Hypothetical Chiral Benzimidazole

| Experimental Frequency (cm⁻¹) | Experimental ΔA | Calculated Frequency (cm⁻¹) | Calculated ΔA | Assignment |

| 1710 | + | 1705 | + | C=O Stretch (Acetyl) |

| 1625 | - | 1620 | - | C=N Stretch |

| 1450 | + | 1455 | + | Aromatic C=C Stretch |

| 1375 | + | 1380 | + | CH₃ Bend |

| 1290 | - | 1295 | - | C-N Stretch |

This is an interactive data table. You can sort and filter the data.

Table 2: Representative ECD Data for a Hypothetical Chiral Benzimidazole

| Experimental λ (nm) | Experimental Δε | Calculated λ (nm) | Calculated Δε | Transition |

| 285 | +2.5 | 288 | +3.1 | n → π |

| 250 | -4.0 | 255 | -5.2 | π → π |

| 220 | +8.1 | 225 | +9.5 | π → π* |

This is an interactive data table. You can sort and filter the data.

In these illustrative tables, the positive correlation in the signs of the differential absorbance (ΔA) or molar extinction coefficient (Δε) between the experimental and calculated data would allow for a confident assignment of the absolute configuration. The combination of VCD and ECD provides a robust and reliable method for the stereochemical elucidation of chiral benzimidazoles and other complex organic molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Acetyl 1h Benzimidazol 2 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties for benzimidazole (B57391) derivatives, offering a balance between accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of 1-acetyl-1H-benzimidazol-2-ol can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these energy values and map the electron density distribution of the frontier orbitals. irjweb.comdoaj.org

Theoretical studies on analogous benzimidazole structures show that the HOMO is typically localized over the benzimidazole ring system, while the LUMO may be distributed across both the benzimidazole and substituent groups. dergipark.org.tr This distribution governs the regions of the molecule susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for Benzimidazole Derivatives (Theoretical)

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | -0.5 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to change in electron configuration |

Note: Values are generalized from DFT studies on various benzimidazole derivatives and serve as an estimation for this compound.

Spectroscopic Property Prediction and Validation

DFT calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. mdpi.com

By computing the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. These calculated spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific functional groups and bonds within the molecule. mdpi.com For instance, characteristic vibrational modes for the benzimidazole core, the C=O of the acetyl group, and the O-H group can be precisely identified. mdpi.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. mdpi.comdergipark.org.tr This aids in the structural elucidation and confirmation of the synthesized compound. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dergipark.org.tr These predictions help in understanding the electronic transitions occurring within the molecule upon photoexcitation. dergipark.org.trdergipark.org.tr

Reaction Pathway and Transition State Analysis

Computational chemistry provides a framework for exploring the reactivity and potential chemical transformations of this compound. DFT can be used to model reaction pathways, identify transition states, and calculate activation energies, offering insights into the kinetics and thermodynamics of a reaction. nih.gov

For instance, theoretical studies can investigate the hydrolysis of the acetyl group, the tautomerism of the benzimidazol-2-ol core, or its participation in cyclization reactions. nih.gov By mapping the potential energy surface, researchers can identify the most favorable reaction mechanism. Proposed mechanisms for the formation of related acetylated benzimidazole derivatives suggest pathways involving ionic intermediates or free-radical processes, depending on the reaction conditions. nih.gov Furthermore, computational analysis of radical scavenging activity in similar structures has been performed by calculating reaction enthalpies for mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effects of different solvents on the molecular properties of this compound.

These studies can predict how solvent polarity affects electronic structure, HOMO-LUMO gap, and spectroscopic properties like UV-Vis absorption spectra. dergipark.org.tr For many organic molecules, a change in solvent polarity can induce a shift in the absorption maxima (solvatochromism), which can be accurately modeled using TD-DFT calculations in the presence of a simulated solvent environment. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ekb.eg This method is crucial for understanding the potential biological activity of this compound by modeling its interaction with various protein targets. Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes like kinases, acetylcholinesterase, and cyclooxygenase (COX), as well as protein targets in viruses and microbes. nih.govnih.govrsc.org

Docking simulations place the ligand into the binding site of a protein and calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity. ukm.my The analysis of the resulting ligand-protein complex reveals key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and stability.

Hydrophobic interactions: Important for binding in nonpolar pockets.

π-π stacking: Occurs between aromatic rings of the ligand and protein residues.

By docking this compound into the active sites of various enzymes, researchers can hypothesize its mechanism of action and predict its potential as an inhibitor. For example, docking studies on similar benzimidazole scaffolds have identified key interactions with residues in the active sites of targets like EGFR kinase and β-tubulin. ukm.mynih.gov

Table 2: Summary of Molecular Docking Studies of Benzimidazole Derivatives with Various Protein Targets

| Protein Target | PDB ID | Reported Binding Energy Range (kcal/mol) | Key Interacting Residues (Examples) | Potential Therapeutic Area |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | -7.0 to -9.5 | Tyr334, Trp84, Phe330 | Alzheimer's Disease ekb.eg |

| β-tubulin | 1SA0 | -7.1 to -8.5 | Cys241, Lys352, Asn258 | Anthelmintic, Anticancer nih.gov |

| EGFR Tyrosine Kinase | 2J6M | -7.5 to -8.5 | Met793, Leu718, Gly796 | Anticancer ukm.my |

| COX-2 | 5IKR | -8.4 to -9.0 | Arg513, Val523, Ser353 | Anti-inflammatory rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. nih.gov

Starting from the best-docked pose, an MD simulation can be run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value suggests that the ligand remains securely bound within the active site. nih.gov

MD simulations are also used to:

Analyze the persistence of key intermolecular interactions (like hydrogen bonds) over time.

Explore the conformational landscape of the ligand within the binding pocket.

Calculate binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

For this compound, MD simulations would be a critical step to validate docking results, confirm the stability of its binding to a target protein, and understand the dynamic nature of the interaction, thereby providing a more complete picture of its potential as a therapeutic agent. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These approaches are instrumental in understanding the physicochemical properties that govern the therapeutic efficacy of molecules, thereby guiding the design of new, more potent derivatives. In the context of benzimidazole derivatives, including structures related to this compound, QSAR and cheminformatics have been pivotal in elucidating the structural requirements for various biological activities.

QSAR models are developed by correlating variations in the biological activity of a set of compounds with changes in their molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. Through statistical methods such as multiple linear regression (MLR), neural networks (NN), and cross-validation techniques, predictive models are generated. biointerfaceresearch.com

A number of QSAR studies on benzimidazole derivatives have highlighted the significance of specific physicochemical properties in determining their biological activities. For instance, in a study on arylidene(benzimidazol-1-yl)acetohydrazones as potential antibacterial agents, it was found that hydrophobic parameters (ClogP), aqueous solubility (LogS), calculated molar refractivity, topological polar surface area, and the number of hydrogen bond acceptors showed a significant correlation with antibacterial activity. nih.gov The negative contribution of molecular mass to the activity was also noted, suggesting that bulkier molecules may be less effective. nih.gov

Similarly, a 3D-QSAR study on a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives as inhibitors against enteroviruses demonstrated the utility of these models in designing compounds with antiviral activity. biointerfaceresearch.com Such studies provide a quantitative framework for predicting the biological activity of novel benzimidazole compounds and for prioritizing their synthesis and experimental testing.

Cheminformatics approaches complement QSAR by managing, analyzing, and visualizing large datasets of chemical information. These methods are crucial for identifying structure-activity trends and for virtual screening of compound libraries to identify potential drug candidates. For benzimidazole derivatives, cheminformatics tools have been employed to explore their diverse pharmacological profiles, including their potential as anticancer, antifungal, and antibacterial agents. researchgate.netnih.gov

The application of these computational methods to the benzimidazole scaffold has consistently shown that modifications at the N-1 and C-2 positions significantly influence their biological activity. nih.gov For example, N-substitution with alkyl groups has been shown to enhance the antiproliferative activity of 2-(substituted phenyl)-1H-benzimidazole derivatives against breast cancer cell lines. nih.gov

The table below summarizes key molecular descriptors and their importance as identified in various QSAR studies on benzimidazole derivatives, which would be relevant for the computational analysis of this compound.

| Descriptor Category | Specific Descriptor | Observed Importance in Benzimidazole Derivatives | Potential Relevance for this compound |

| Hydrophobic | ClogP | Significant correlation with antibacterial activity. nih.gov | The acetyl group at the N-1 position and the hydroxyl group at the C-2 position will influence the overall lipophilicity, which is a key determinant of membrane permeability and target interaction. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Often correlated with receptor binding affinity and reactivity. | The electronic properties of the acetyl and hydroxyl groups will modulate the electron distribution in the benzimidazole ring system, affecting its interaction with biological targets. |

| Steric | Molar Refractivity, Molecular Volume | Can influence binding to active sites. | The size and shape of the acetyl group will be a critical factor in determining how the molecule fits into a potential binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | Correlated with antibacterial activity. nih.gov | The presence of oxygen and nitrogen atoms in the acetyl and hydroxyl groups will contribute to the TPSA, which is important for predicting cell permeability. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Significant correlation with antibacterial activity. nih.gov | The hydroxyl group is a hydrogen bond donor, and the carbonyl oxygen of the acetyl group is a hydrogen bond acceptor, both of which can form crucial interactions with biological macromolecules. |

Detailed research findings from various studies on benzimidazole derivatives further underscore the utility of QSAR and cheminformatics. For instance, a 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R² = 0.904), indicating a strong predictive ability of the model. researchgate.net Another study on N-substituted benzimidazole derived carboxamides generated 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov

These examples demonstrate that QSAR and cheminformatics are indispensable tools for the rational design and optimization of benzimidazole-based therapeutic agents. By applying these computational approaches to this compound, it would be possible to predict its potential biological activities and to guide the synthesis of novel analogs with improved pharmacological profiles.

Pharmacological Spectrum and Mechanistic Insights of 1 Acetyl 1h Benzimidazol 2 Ol Derivatives in Medicinal Chemistry

Anti-Infective Potentials

Derivatives of the benzimidazole (B57391) core structure have been extensively investigated for their ability to combat a wide range of infectious agents, including bacteria, fungi, viruses, and parasites.

Antibacterial Activities and Resistance Modulation

Benzimidazole derivatives have shown significant promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. A library of 53 benzimidazole derivatives with various substituents was synthesized and screened against medically relevant bacterial strains. nih.gov Notably, some of these compounds displayed antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to the established antibiotic ciprofloxacin. nih.gov

The structural features of these derivatives play a crucial role in their antibacterial efficacy. For instance, compounds with 5-halo substituents and those derived from (S)-2-ethanaminebenzimidazole have demonstrated notable activity. nih.gov Further studies have highlighted that 2-substituted benzimidazole derivatives can be potent antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a synthesized 2-substituted benzimidazole derivative emerged as a more potent antibacterial agent than the standard drug cefadroxil (B1668780). nih.gov

The antibacterial mechanism of benzimidazoles is thought to be linked to their structural similarity to purine (B94841), allowing them to interfere with essential bacterial processes. The development of new bis-benzimidazole derivatives has also yielded compounds with significant activity against strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Halo substituted benzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs comparable to ciprofloxacin. | nih.gov |

| 2-Substituted benzimidazoles | Gram-positive and Gram-negative bacteria | More potent than cefadroxil in some cases. | nih.gov |

| Bis-benzimidazole derivatives | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | Good activity against tested bacterial strains. | researchgate.net |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus, B. pumilus, E. coli, P. aeruginosa | Notable antimicrobial activity compared to ampicillin. | nih.gov |

Antifungal Activities and Mechanism of Action

The prevalence of invasive fungal infections, particularly in immunocompromised individuals, has driven the search for novel antifungal agents. Benzimidazole derivatives have emerged as a promising class of compounds with potent fungicidal activity. nih.govnih.gov In a screening of 53 derivatives, 23 compounds exhibited potent fungicidal activity against selected fungal strains, with MIC values equivalent to or greater than amphotericin B. nih.gov

Derivatives of benzimidazole have shown efficacy against a range of fungal pathogens, including various species of Candida, Aspergillus, and dermatophytes. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated significant antifungal activities. nih.gov The length of the alkyl chain at the N1 position of the benzimidazole ring appears to influence antifungal potency, with an optimal activity observed for a nine-carbon chain. nih.gov

The mechanism of antifungal action for many benzimidazole derivatives involves the inhibition of tubulin polymerization, a critical process for fungal cell division and structure. nih.gov This disruption of microtubule formation ultimately leads to fungal cell death.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 23 different benzimidazole derivatives | Various medically relevant fungi | Potent fungicidal activity, with MICs comparable to or better than amphotericin B. | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp., dermatophytes | Exhibited the best antifungal activities among the tested compounds. | nih.gov |

| 2-substituted benzimidazole derivatives | Aspergillus niger | Exhibited better antifungal activity than the standard fluconazole. | nih.gov |

Antiviral Efficacy, including HIV-1 Inhibition

The quest for effective antiviral therapies has led to the investigation of benzimidazole derivatives against a variety of viruses, most notably the human immunodeficiency virus type 1 (HIV-1). nih.govuctm.edu These compounds have been shown to inhibit HIV-1 replication through various mechanisms.

One key target for benzimidazole derivatives is the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA. uctm.edu A novel class of 1-benzoyl-2-aryl-1H-benzimidazole derivatives has been developed as effective HIV-1 RT inhibitors, with the 2-nitrophenyl C-2 substituent being a crucial structural feature for this activity. researchgate.net Molecular docking studies suggest that these compounds bind to a hydrophobic pocket of the enzyme, disrupting its function. researchgate.net

Another innovative approach involves the protection of the host's natural antiviral defense mechanisms. Human APOBEC3G (A3G) is a potent cellular factor that restricts HIV-1 replication. However, the viral infectivity factor (Vif) protein of HIV-1 counteracts A3G by targeting it for degradation. nih.govresearchgate.net Certain benzimidazole derivatives have been identified as potent inhibitors of HIV-1 replication by protecting the A3G protein from Vif-mediated degradation. nih.gov Compounds have been identified with IC50 values in the nanomolar range in anti-HIV-1 replication assays. nih.gov

Table 3: Anti-HIV-1 Activity of Selected Benzimidazole Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|

| 1-benzoyl-2-aryl-1H-benzimidazoles | Inhibition of HIV-1 Reverse Transcriptase | Effectively blocked reverse transcription in in vitro assays. | researchgate.net |

| Substituted benzimidazoles | Protection of APOBEC3G protein | Inhibited HIV-1 replication with IC50 values as low as 3.45 nM. | nih.gov |

| Benzamide (B126) derivative AH0109 | Inhibition of reverse transcription and viral cDNA nuclear import | Potent anti-HIV-1 activity with an EC50 of 0.7 μM. | nih.gov |

Antiparasitic and Anthelmintic Properties

Benzimidazole derivatives are well-established as effective agents against a variety of parasitic and helminthic infections. nih.govnih.gov They have demonstrated in vitro activity against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov

Many of the synthesized compounds have shown greater antiprotozoal activity than the standard drugs Metronidazole and Albendazole (B1665689). nih.gov The anthelmintic properties of these derivatives are also significant, with some compounds exhibiting remarkable larvicidal effects against T. spiralis. nih.gov For instance, hydrazones bearing hydroxyl groups on the phenyl ring have shown high efficacy. nih.gov

The primary mechanism of action for the anthelmintic activity of many benzimidazoles is the inhibition of tubulin polymerization in the parasite. nih.govresearchgate.net This disruption of the parasite's cellular structure is a key factor in their efficacy. Interestingly, while 2-methoxycarbonylamino derivatives are known to inhibit tubulin polymerization, they are not always the most potent antiparasitic compounds, suggesting other mechanisms may also be at play. nih.gov

Table 4: Antiparasitic and Anthelmintic Activity of Selected Benzimidazole Derivatives

| Compound Type | Parasite/Helminth | Key Findings | Reference(s) |

|---|---|---|---|

| Various 1H-benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | More active as antiprotozoal agents than Metronidazole and Albendazole. | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | Trichinella spiralis | Remarkable larvicidal effects, with some derivatives showing 100% effectiveness. | nih.gov |

| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole | Trichinella spiralis | 100% efficacy in vitro. | researchgate.net |

Anticancer Therapeutics and Targeted Oncology

In addition to their anti-infective properties, benzimidazole derivatives have garnered significant attention for their potential as anticancer agents. Their ability to interact with various epigenetic targets has opened new avenues for the development of targeted cancer therapies. rsc.orgresearchgate.net

Inhibition of Epigenetic Targets (e.g., Histone Deacetylases - HDACs, DNA Methyltransferases)

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are frequently dysregulated in cancer. rsc.org Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov The inhibition of HDACs can restore the expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov

Benzimidazole derivatives have been identified as potent inhibitors of HDACs. rsc.orgnih.gov A novel series of HDAC inhibitors based on the benzimidazole scaffold has been developed, with some compounds showing robust inhibitory activity against class I HDACs, particularly HDAC1. nih.gov These inhibitors have been shown to induce ferroptosis, a form of iron-dependent cell death, by increasing lipid peroxidation. nih.gov

Furthermore, specific benzimidazole derivatives have been designed as selective inhibitors of HDAC6. rsc.org One such compound, featuring a benzimidazole cap and a thioether linker, demonstrated potent and selective inhibition of HDAC6 and exhibited significant anti-proliferative effects against a panel of cancer cell lines. rsc.org Molecular docking studies have provided insights into the binding interactions of these compounds within the active site of the HDAC enzyme. rsc.org

Table 5: Anticancer Activity of Benzimidazole Derivatives as HDAC Inhibitors

| Compound Class | Target | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Novel benzimidazole derivatives | Class I HDACs (especially HDAC1) | Induction of ferroptosis through increased lipid peroxidation. | Significantly suppresses tumor growth in xenograft models. | nih.gov |

| Benzimidazole-capped hydroxamic acids | HDAC6 | Selective inhibition of HDAC6, leading to increased tubulin acetylation. | Potent anticancer agent with anti-proliferative effects against various cancer cell lines. | rsc.org |

DNA Intercalation and Alkylation Mechanisms

The benzimidazole scaffold is a crucial pharmacophore that enables various derivatives to interact with DNA, contributing to their anticancer properties. researchgate.net Certain benzimidazole derivatives can bind with DNA, which can lead to the induction of apoptosis, disruption of the microtubule network, and inhibition of DNA synthesis, thereby preventing the proliferation of cancer cells. researchgate.net The intercalative binding mode of some benzimidazole complexes with calf thymus DNA (CT-DNA) is a mechanism that can trigger apoptosis in tumor cells. researchgate.net Furthermore, the structural characteristics of benzimidazole derivatives allow them to function as DNA alkylating agents. researchgate.net The development of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been a strategy to enhance their biological activities. nih.gov The process of N-alkylation can improve the lipophilicity of these compounds, which is a critical factor for penetrating cellular membranes to reach and interact with intracellular targets like DNA. nih.gov

Topoisomerase and Tubulin Polymerization Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of crucial cellular machinery involved in cell division, namely topoisomerase enzymes and tubulin polymerization. Some derivatives interfere with the activity of mammalian type I DNA topoisomerase. lookchem.com For instance, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole has demonstrated significant topoisomerase I inhibition. lookchem.com Newly synthesized benzimidazole-triazole derivatives have also shown strong inhibitory effects, acting as topoisomerase poisons by preventing the enzyme from relaxing supercoiled DNA. acs.org

In addition to targeting topoisomerases, the benzimidazole scaffold is central to the design of tubulin polymerization inhibitors. nih.gov These agents disrupt the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. nih.govnih.gov 1H-benzimidazol-2-yl hydrazones, for example, have been shown to inhibit tubulin polymerization in vitro, with a mechanism that likely involves hampering the "curved-to-straight" conformational change of the αβ-tubulin dimer by binding at the colchicine (B1669291) site. nih.gov This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov The antiparasitic and anticancer effects of certain benzimidazolyl-2-hydrazones have been directly correlated with their ability to interfere with tubulin polymerization. unl.pt

Protein Kinase Inhibitor Activity (e.g., CDK, PARP)

Derivatives of the benzimidazole structure have been recognized for their ability to inhibit various protein kinases, which are key regulators of cell signaling pathways. mdpi.com Notably, they have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov

The inhibition of PARP is a significant strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like those lacking functional BRCA1 or BRCA2 proteins. nih.gov While the four FDA-approved PARP inhibitors (Olaparib, Rucaparib, Niraparib, and Talazoparib) share a common benzamide pharmacophore, they exhibit unique polypharmacological profiles across the kinome. researchgate.net Rucaparib and niraparib, for instance, have been found to inhibit kinases such as DYRK1s, CDK16, and PIM3 at clinically relevant concentrations. researchgate.net

Furthermore, combining PARP inhibition with the inhibition of other kinases like CDK1 has emerged as a promising therapeutic strategy. nih.gov Depletion or inhibition of CDK1 can compromise DNA repair by homologous recombination, sensitizing even BRCA-proficient cancer cells to PARP inhibitors. nih.gov This combined inhibition has been shown to reduce colony formation and delay tumor growth in preclinical models. nih.gov The off-target effects of PARP inhibitors on various kinases underscore the complex activity profile of compounds containing the benzimidazole core structure. researchgate.netscispace.com

Modulation of Cell Proliferation and Apoptosis Pathways

Benzimidazole derivatives exert significant influence over cell proliferation and apoptosis, primarily through their interactions with key cellular targets. One mechanism involves the inhibition of H+/K+-ATPases. mdpi.comnih.gov The benzimidazole derivative BMT-1 (2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol) has been shown to inhibit the proliferation of T cells by targeting H+/K+-ATPases, which leads to intracellular acidification. mdpi.comnih.gov This process arrests the cell cycle progression from the G1 to the S phase. nih.gov

In the context of cancer, these compounds are effective at inducing apoptosis, or programmed cell death. Targeting apoptosis is a robust strategy as its evasion is a hallmark of many cancer types. mdpi.com Studies on imatinib-resistant Chronic Myeloid Leukemia (CML) cells have shown that certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives can overcome drug resistance by inducing cytotoxicity and apoptosis. nih.gov These derivatives were found to trigger the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, some benzimidazole-based compounds have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer, leading to significant or complete cell death. mdpi.com The ability of these derivatives to modulate critical cell cycle and apoptotic pathways highlights their therapeutic potential. mdpi.com

Anti-Inflammatory and Immunomodulatory Activities

Benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. nih.gov These compounds are recognized for their potential to mitigate inflammatory processes, making them subjects of interest for treating conditions like rheumatoid arthritis. nih.govnih.gov

One study investigated the effects of 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3, 5-diphenyl-1h-pyrazol-1-yl)ethanone in rat models of arthritis. researchgate.netatjls.com The derivative was shown to reduce paw edema and decrease arthritic progression in a dose-dependent manner, with effects comparable to the standard drug piroxicam. researchgate.netatjls.com Mechanistically, this compound was found to decrease the mRNA levels of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netatjls.com It also led to a reduction in Prostaglandin E2 (PGE2) levels, a key mediator of inflammation. researchgate.netatjls.com

Another derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), also showed potent anti-arthritic and immunomodulatory effects in an adjuvant-induced arthritis model. nih.gov Treatment with BMZ-AD reduced inflammation, pannus formation, and the expression of TNF-α and IL-6, along with decreasing PGE2 levels. nih.gov These findings suggest that benzimidazole derivatives exert their anti-inflammatory effects by modulating key inflammatory pathways and cytokine production. nih.govresearchgate.net

| Benzimidazole Derivative | Model | Key Findings | Reference |

|---|---|---|---|

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3, 5-diphenyl-1h-pyrazol-1-yl)ethanone | Freund's Complete Adjuvant-induced arthritis in rats | Reduced paw edema and arthritis score. Decreased mRNA levels of TNF-α and IL-6. Reduced PGE2 levels. | researchgate.netatjls.com |

| 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD) | Freund's Complete Adjuvant-induced arthritis in rats | Reduced inflammation and pannus formation. Decreased mRNA expression of TNF-α and IL-6. Reduced PGE2 levels. Improved blood profiles. | nih.gov |

| Various 2-substituted benzimidazole derivatives | In vitro Luminol-enhanced chemiluminescence assay and in vivo models | Demonstrated inhibition of COX enzymes. Several derivatives showed IC50 values lower than ibuprofen. | nih.gov |

Antioxidant and Free Radical Scavenging Properties

The benzimidazole scaffold is a key structural feature in many compounds exhibiting potent antioxidant and free radical scavenging activities. unl.ptsemanticscholar.org Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can damage vital cellular components like proteins and DNA, contributing to various chronic diseases. semanticscholar.org Benzimidazole derivatives have been developed to counteract this damage. nih.gov

A series of 1H-benzimidazol-2-yl hydrazones bearing hydroxyl and methoxy (B1213986) groups were synthesized and evaluated for their ability to combat oxidative stress. unl.pt These compounds demonstrated a significant capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). unl.ptresearchgate.net Specifically, dihydroxy-substituted hydrazones were found to be the most effective radical scavengers. unl.pt

Other studies have focused on the ability of benzimidazole derivatives to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.govnih.gov One investigation of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives found that a compound with a p-fluorobenzyl substituent exhibited the strongest inhibition (83%) of NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov Similarly, 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives also showed lipid peroxidation inhibitory activity, with one compound containing a p-bromophenyl substituent causing 57% inhibition. nih.gov These studies confirm the unique free-radical scavenging ability of the benzimidazole core structure. semanticscholar.org

| Derivative Type | Assay | Key Findings | Reference |

|---|---|---|---|

| 1H-benzimidazol-2-yl hydrazones with hydroxy/methoxy moieties | DPPH and ABTS radical scavenging; iron-induced oxidative damage | 2,3- and 3,4-dihydroxy hydrazones were the most effective scavengers. Showed high or comparable HORAC values to known antioxidants. | unl.ptuctm.edu |

| 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazoles | DPPH and superoxide (B77818) radical scavenging; NADPH-dependent lipid peroxidation (TBARS) | A p-fluorobenzyl substituted derivative showed the strongest inhibition (83%) of lipid peroxidation. | nih.gov |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Inhibition of lipid peroxidation (LPO) | A derivative with a p-bromophenyl substituent caused 57% inhibition of LPO. | nih.gov |

| Benzimidazoles with salicyl, oxadiazole, and 1,2,4-triazole (B32235) moieties | DPPH and ABTS radical cation decolorization assays | Several synthesized compounds showed very good scavenging activity. | researchgate.net |

Enzyme Modulation and Receptor Ligand Interactions

The versatile structure of benzimidazole allows its derivatives to interact with a wide array of enzymes and cellular receptors, leading to a broad spectrum of pharmacological activities. researchgate.net These compounds have shown significant promise as inhibitors of various enzymes implicated in different diseases. researchgate.net

For instance, newly synthesized 1-alkyl-5(6)-benzoyl-substituted benzimidazoles and their corresponding 1,3-bisalkylbenzimidazolium halide salts have demonstrated significant inhibitory effects against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net The ability to inhibit these enzymes suggests potential applications in neurological disorders and conditions related to pH and CO2 regulation.

Beyond enzyme inhibition, benzimidazole derivatives have been developed as agonists for specific receptors. Research into imidazoline (B1206853) receptor (IR) agonists has gained traction due to their therapeutic potential in metabolic diseases. nih.gov Novel benzimidazole derivatives synthesized from labile natural carboxylic acids, such as ursodeoxycholic acid, arginine, and histidine, have been identified as having high affinity for imidazoline receptors through molecular docking studies. nih.gov In experimental models of alloxan-induced diabetes in rats, these derivatives exhibited significant sugar-lowering activity, highlighting their potential for developing new treatments for diabetes and hypertension by targeting imidazoline receptors. nih.gov

Structure-Activity Relationship (SAR) Profiling of N1-Acetylated-C2-Hydroxyl Benzimidazoles

The structure-activity relationship (SAR) for benzimidazole derivatives is highly dependent on the substitution patterns at the N1 and C2 positions, as well as on the benzene (B151609) portion of the molecule. nih.govnih.gov For the specific class of N1-acetylated-C2-hydroxyl benzimidazoles, the SAR can be inferred from studies on closely related analogues.

The N1-acetyl group plays a significant role in modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its ability to cross biological membranes and interact with target receptors. The acetylation of the N1 position has been used as a synthetic strategy to create precursors for further derivatization. For instance, N-acetylated benzimidazole has been used as a starting material for the synthesis of chalcone (B49325) derivatives that exhibit antimycobacterial activity, indicating that the N1-acetyl moiety is compatible with, and can lead to, potent biological activity. researchgate.net

The C2-hydroxyl group (or its tautomeric keto form, C2-oxo) is another key determinant of activity. The presence of an oxygen atom at this position allows for potential hydrogen bonding interactions with biological targets. Studies on related 1,3-dihydro-benzimidazol-2-ones, which can be considered "open models" of more complex structures, have been instrumental in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu The SAR of these C2-oxo analogues reveals that the benzimidazol-2-one (B1210169) core acts as a crucial pharmacophore.

Substituents on the benzene ring (positions C4, C5, C6, and C7) also profoundly influence the pharmacological effect. The introduction of various groups can alter the molecule's steric, electronic, and lipophilic properties. For example, in a series of 2-(trifluoromethyl)-1H-benzimidazoles, the presence of bioisosteric groups like –Cl, –F, –CF3, and –CN at the C5 and C6 positions was found to be critical for antiprotozoal activity. nih.gov Similarly, for certain anti-inflammatory benzimidazoles, substitutions at C5 and C6 are known to greatly influence potency. nih.govnih.gov Electron-withdrawing groups on the aromatic ring of benzimidazole-pyrazole hybrids have been shown to increase antimicrobial activity. nih.gov

The following table summarizes the general SAR principles for N1-substituted benzimidazol-2-one analogues based on available literature.

| Position of Substitution | Nature of Substituent | Impact on Biological Activity | Example Activity Profile |

|---|---|---|---|

| N1 | Acyl/Acetyl Group | Modulates physicochemical properties; can serve as a key synthetic handle for creating active compounds. researchgate.net | Antimycobacterial researchgate.net |

| C2 | Hydroxyl/Oxo Group | Acts as a hydrogen bond donor/acceptor, crucial for target interaction. The benzimidazol-2-one core is a key pharmacophore. uctm.edu | Antiviral (NNRTI) uctm.edu |

| C5 / C6 | Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3) | Generally enhances activity. nih.govnih.gov | Antiprotozoal, Antimicrobial nih.govnih.gov |

| Bulky/Lipophilic Groups | Can either increase or decrease activity depending on the specific target and binding pocket requirements. | Anti-inflammatory nih.gov |

Preclinical Efficacy Studies (In Vitro and In Vivo Pharmacological Evaluation)

The preclinical evaluation of 1-acetyl-1H-benzimidazol-2-ol derivatives and their close analogues has revealed a spectrum of pharmacological activities. These studies are essential for identifying lead compounds and understanding their potential therapeutic applications.

In Vitro Studies

A variety of N-acetylated benzimidazole derivatives and related compounds have been evaluated in vitro against different biological targets. A notable example involves the synthesis of chalcones derived from acetylated benzimidazole, which were subsequently screened for antimycobacterial activity against Mycobacterium tuberculosis. These evaluations were performed using methods such as the Almar Blue Assay and Luciferase Reporter Phase Assay, with isoniazid (B1672263) used as a standard. researchgate.net Furthermore, other N1-substituted benzimidazole derivatives have demonstrated significant inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. nih.gov For example, certain 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives showed potent COX inhibition with IC₅₀ values in the nanomolar range. nih.gov

The table below presents selected in vitro data for N1-substituted benzimidazole analogues.

| Compound Class | Biological Target / Assay | Key Result | Reference |

|---|---|---|---|